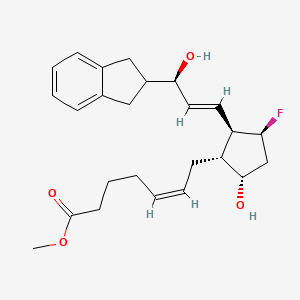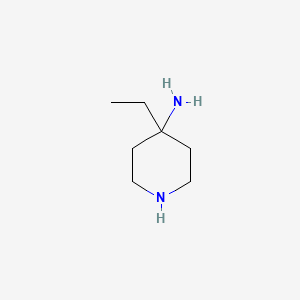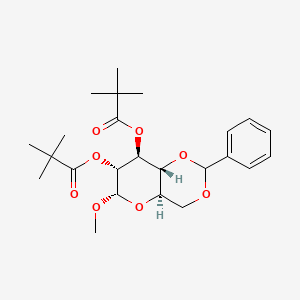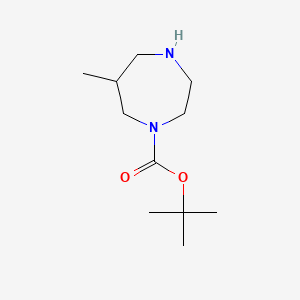
Sphingofungin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sphingofungin C is a member of the sphingofungin family, which are fungal natural products known to inhibit the biosynthesis of sphingolipids . These compounds are produced by the microorganism Aspergillus fumigatus .
Synthesis Analysis
The synthesis of Sphingofungin C involves a biosynthetic pathway that includes a polyketide synthase (PKS), an aminotransferase, and a dehydrogenase gene . The spatial organization of sphingofungin biosynthesis in Aspergillus fumigatus takes place in the endoplasmic reticulum (ER), ER-derived vesicles, and the cytosol .Molecular Structure Analysis
The molecular structure of Sphingofungin C is complex and involves multiple stereocenters and a terminal double bond . The structure is similar to the sphingolipid biosynthetic intermediate sphinganine .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Sphingofungin C are complex and involve multiple enzymes. For example, SphC, the enzyme responsible for the C-4 hydroxylation to give sphingofungin B and C, is in the cytosol .Wissenschaftliche Forschungsanwendungen
Antifungal and Antiparasitic Properties : Sphingofungins, including Sphingofungin C, are known to inhibit the biosynthesis of sphingolipids, which are crucial for various cell functions. A study demonstrated a concise synthetic approach to the sphingofungin family and tested the newly synthesized derivatives, including Sphingofungin C, for their antifungal, cell-proliferative, and antiparasitic activities. This work helped unravel the structure-activity relationships of these compounds (Raguž et al., 2021).
Inhibition of Serine Palmitoyltransferase : Sphingofungin C has been identified as a potent and specific inhibitor of serine palmitoyltransferase, an enzyme that catalyzes the committed step of sphingolipid biosynthesis. Studies using Saccharomyces cerevisiae as a model revealed that nanomolar levels of Sphingofungin C inhibit the incorporation of inositol into sphingolipids, suggesting a specific inhibition of sphingolipid synthesis (Zweerink et al., 1992).
Effects on Sphingolipid Metabolism : Targeting cellular sphingolipid metabolism, which has connections to human diseases like cancer and Alzheimer's, is a potential application of sphingofungin C. An investigation into newly isolated sphingofungins revealed differences in their activities, highlighting the impact of modifications on the polyketide tail of these compounds on their inhibitory activity against serine palmitoyltransferase (Hoefgen et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on Sphingofungin C could involve further exploration of its biosynthetic pathways, its potential applications in medicine and other fields, and strategies to reduce contamination in crops and control crop diseases caused by SAM-producing fungi . Additionally, the structure-activity relations of newly synthesized derivatives could be investigated .
Eigenschaften
IUPAC Name |
(E,2S,3R,4S,5S,14R)-5-acetyloxy-2-amino-3,4,14-trihydroxyicos-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(30-16(2)24)20(26)21(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+/t17-,18+,19+,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBHDLANIOIKK-RXCFHPIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sphingofungin C | |
CAS RN |
121025-46-5 |
Source


|
| Record name | Sphingofungin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SPHINGOFUNGIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0392RT2G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)



![Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime, [2S-(1Z,2alpha,5ba)]- (9CI)](/img/no-structure.png)



![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)
![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)
![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)